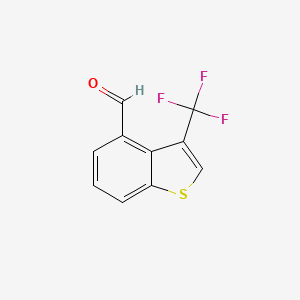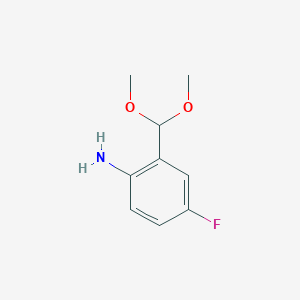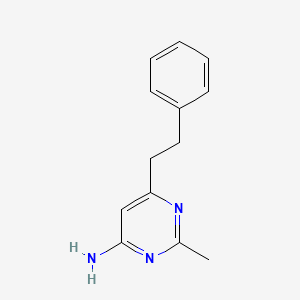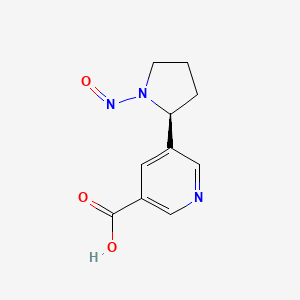
3-(Trifluoromethyl)-1-benzothiophene-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethyl)-1-benzothiophene-4-carbaldehyde is an organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a trifluoromethyl group attached to the benzothiophene ring, which significantly influences its chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of benzothiophene derivatives using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates . The reaction conditions often involve the use of a photocatalyst and visible light to generate the trifluoromethyl radicals, which then react with the benzothiophene substrate.
Industrial Production Methods
In an industrial setting, the production of 3-(Trifluoromethyl)-1-benzothiophene-4-carbaldehyde may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of environmentally friendly trifluoromethylating agents and catalysts is also emphasized to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trifluoromethyl)-1-benzothiophene-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 3-(Trifluoromethyl)-1-benzothiophene-4-carboxylic acid.
Reduction: 3-(Trifluoromethyl)-1-benzothiophene-4-methanol.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethyl)-1-benzothiophene-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Wirkmechanismus
The mechanism of action of 3-(Trifluoromethyl)-1-benzothiophene-4-carbaldehyde is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. In medicinal chemistry, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethyl)phenyl-Substituted Benzothiophenes: These compounds share the trifluoromethyl group but differ in the position of substitution on the benzothiophene ring.
Trifluoromethylpyridines: These compounds contain a trifluoromethyl group attached to a pyridine ring and are used in similar applications in agrochemicals and pharmaceuticals.
Uniqueness
3-(Trifluoromethyl)-1-benzothiophene-4-carbaldehyde is unique due to the specific positioning of the trifluoromethyl group and the aldehyde functional group on the benzothiophene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C10H5F3OS |
|---|---|
Molekulargewicht |
230.21 g/mol |
IUPAC-Name |
3-(trifluoromethyl)-1-benzothiophene-4-carbaldehyde |
InChI |
InChI=1S/C10H5F3OS/c11-10(12,13)7-5-15-8-3-1-2-6(4-14)9(7)8/h1-5H |
InChI-Schlüssel |
QETTWUNPNMJZMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)SC=C2C(F)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-propan-2-ylpyrimidin-2-yl]-2-hydroxy-N,2-dimethylpropane-1-sulfonamide](/img/structure/B15292315.png)




![1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15292338.png)

![4-[(2-Hydroxy-6-methylphenyl)methyl]-2-(methoxymethyl)-3-methyl-phenol](/img/structure/B15292357.png)
![3-chloro-5-[[[[(1,4-dihydro-6-methoxy-4-oxo-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-1H-Pyrazole-4-carboxylic acid methyl ester](/img/structure/B15292362.png)
![5-Bromo-4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15292367.png)
![1-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B15292368.png)
